4-Bromo-2-iodophenol
Overview
Description
4-Bromo-2-iodophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related compounds with bromo and iodo substituents on a phenol ring are frequently used as intermediates in the synthesis of more complex molecules, such as Schiff bases and polyphenols, which exhibit a range of properties from thermal stability to fluorescence .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, where an aldehyde or ketone reacts with an amine to form a Schiff base. For instance, 4-bromobenzaldehyde has been used to synthesize Schiff base monomers by reacting with aromatic aminophenols . Similarly, 5-bromosalicylaldehyde has been reacted with various amines to produce different Schiff bases . These reactions are often carried out in the presence of an acid or base catalyst and may involve solvent-free methods, highlighting a trend towards greener chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as FT-IR, NMR, and X-ray single-crystal diffraction . These analyses confirm the formation of the desired products and provide detailed information about their geometries. For example, X-ray crystallography has revealed that some of these compounds crystallize in the monoclinic system and exhibit intramolecular hydrogen bonding .
Chemical Reactions Analysis
The synthesized compounds can undergo various chemical reactions, including oxidative polycondensation to form polyphenols , and cyclization reactions to create polycyclic aromatic hydrocarbons . These reactions are often facilitated by catalysts, such as palladium complexes, and can involve multiple steps, including cross-coupling and intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are diverse and have been extensively studied. Thermal properties are analyzed using techniques like TG-DTA and DSC, revealing information about their stability and decomposition temperatures . Optical properties are investigated through UV-Vis and fluorescence analyses, with some compounds showing photoluminescence . Electrochemical properties are determined using cyclic voltammetry, which provides insights into the redox behavior and band gaps of the materials . Additionally, some studies have explored the potential of these compounds in biological applications, such as urease inhibition and antioxidant activity .
Scientific Research Applications
Suzuki-Miyaura Coupling in Synthesis
4-Bromo-2-iodophenol is utilized in Suzuki-Miyaura coupling reactions, a pivotal technique in organic chemistry. For instance, its derivatives participate in the synthesis of biaryl-type phytoalexins, compounds with antibacterial properties produced by fruit trees in response to microbial infection. This coupling reaction, particularly effective under certain conditions such as microwave irradiation for bromophenols, highlights the compound's utility in creating complex organic structures (Schmidt & Riemer, 2014).
Environmental and Biological Degradation Studies
In environmental studies, 4-Bromo-2-iodophenol and its related compounds are investigated for their degradation pathways. For example, research on anaerobic degradation of halogenated phenols by sulfate-reducing consortia has shown that compounds like 4-iodophenol can be degraded with stoichiometric release of halide, an important aspect in understanding environmental impacts and biodegradation processes (Häggblom & Young, 1995).
Potential in Cancer Research
Some bromophenol derivatives, related to 4-Bromo-2-iodophenol, have shown potential in cancer research. For instance, studies on a novel bromophenol derivative highlighted its ability to induce cell cycle arrest and apoptosis in lung cancer cells, indicating the potential of these compounds in developing new anticancer drugs (Guo et al., 2018).
Application in Chemical Analysis
In chemical analysis, derivatives of 4-Bromo-2-iodophenol have been used as signal enhancers. For instance, 4-iodophenol has been used to enhance luminol-based immunodot and Western blotting assays, demonstrating its role in improving the sensitivity of biochemical detection methods (Leong & Fox, 1988).
Implications in Environmental Toxicology
Studies on the degradation mechanism, kinetics, and toxicity of bromophenols like 4-bromophenol provide insights into their environmental and toxicological implications. Understanding the electrodegradation intermediates and toxicity evolution of these compounds is crucial for assessing their impact on water quality and ecological safety (Xu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIULWIJWDJDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448560 | |
Record name | 4-Bromo-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodophenol | |
CAS RN |
207115-22-8 | |
Record name | 4-Bromo-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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